tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl and ethoxycarbonylamino groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethoxycarbonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted piperidine derivative.
Hydrolysis: The major products are the corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound is similar in structure but lacks the ethoxycarbonylamino group.
N-Boc-4-piperidineacetaldehyde: This compound contains a piperidine ring with a tert-butyl ester group and is used in the synthesis of various pharmaceuticals.
Uniqueness: tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate is unique due to the presence of both tert-butyl and ethoxycarbonylamino groups, which confer specific reactivity and stability properties. These features make it a versatile intermediate in the synthesis of complex molecules and enhance its utility in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)14-10-6-8-15(9-7-10)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDUEPMTCLKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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